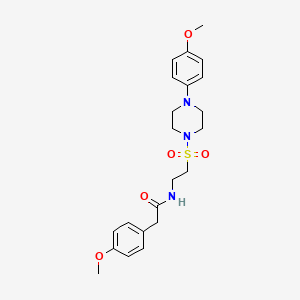
2-(4-甲氧基苯基)-N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and two methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, two aromatic rings (from the methoxyphenyl groups), a sulfonyl group (-SO2-), and an acetamide group (-CONH2) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, the sulfonyl group might be susceptible to nucleophilic attack, and the acetamide group might undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonyl and acetamide might increase its solubility in polar solvents .科学研究应用
酶抑制活性
已经合成并评价了与 2-(4-甲氧基苯基)-N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)乙酰胺相关的化合物作为酶抑制剂的潜力。具体而言,一项研究探索了 N-(取代)-5-(1-(4-甲氧基苯基磺酰基)哌啶-4-基)-4H-1,2,4-三唑-3-基硫)乙酰胺的合成,该化合物对牛碳酸酐酶 (bCA-II)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶表现出良好的活性。这表明在治疗与这些酶相关的疾病方面具有潜在应用 (Virk 等,2018)。
抗菌活性
已经研究了包括与感兴趣的化学结构相关的在内的新型吡啶衍生物的抗菌特性。例如,合成了 2-(对乙酰氨基苯磺酰胺)-取代的苯并噻唑,发现它们具有相当大的抗菌活性。这表明有可能利用 2-(4-甲氧基苯基)-N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)乙酰胺的核心结构开发新的抗菌剂 (Patel & Agravat,2009)。
增强记忆力
另一个有趣的应用涉及合成 4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基]乙酰胺衍生物,并研究了它们对小鼠记忆力的影响。这表明可以探索 2-(4-甲氧基苯基)-N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)乙酰胺的衍生物在增强记忆力或治疗记忆相关疾病方面的潜力 (李明珠,2008)。
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in these pathways and their downstream effects.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders.
未来方向
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-7-3-18(4-8-20)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-21(30-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRQYIGWGXMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
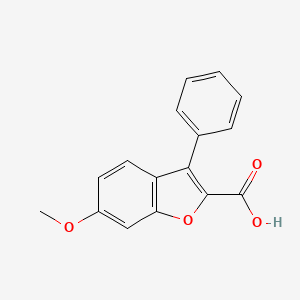
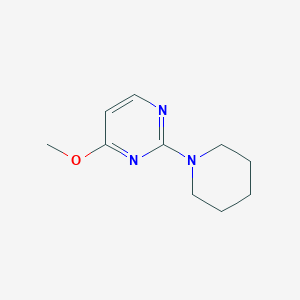
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-nitrothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2851434.png)
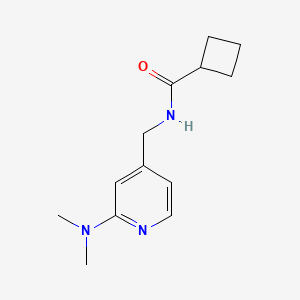
![3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2851436.png)
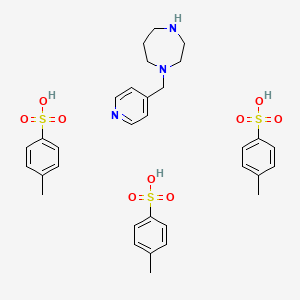
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2851438.png)
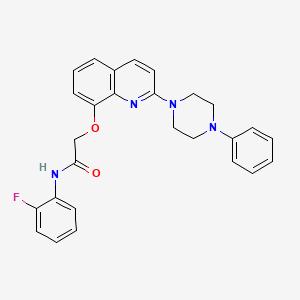
![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)
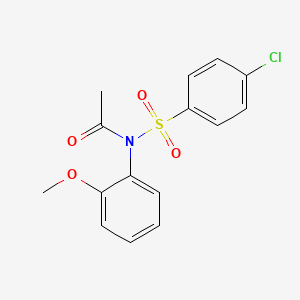
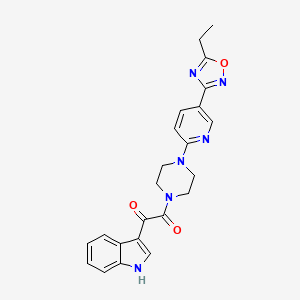
![2-[(carbamoylmethyl)(propan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2851448.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2851450.png)
![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
